3-(4-氯-吡唑-1-基)-2-甲基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

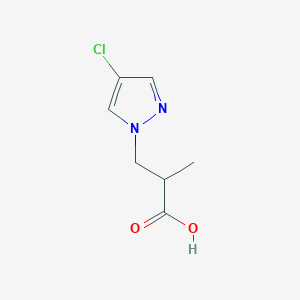

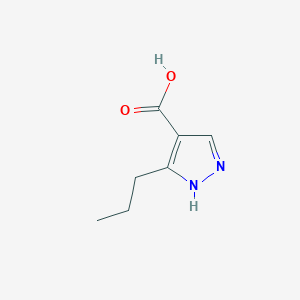

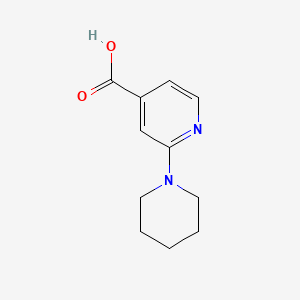

The compound of interest, 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and have been the subject of various studies in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been described using different methodologies. For instance, a one-pot, four-component condensation reaction was used to synthesize 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives, showcasing a methodology with excellent yields, short reaction times, and minimal environmental impact . Another study reported the regiospecific synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, highlighting the challenges in identifying regioisomers using spectroscopic techniques alone and the necessity of single-crystal X-ray analysis for unambiguous structure determination .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For example, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined, providing detailed information on bond lengths, angles, and the overall geometry of the molecule . Similarly, the molecular structure and vibrational spectra of related compounds have been obtained using density functional theory (DFT) calculations, which are in good agreement with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including multi-component reactions and domino reactions. An example of this is the reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids, which results in the cleavage of the substrate and the formation of substituted pyrazoles and aniline . These reactions are significant for the synthesis of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their vibrational spectra, HOMO-LUMO gap, and molecular electrostatic potential, have been characterized using various computational and experimental methods. The HOMO-LUMO analysis indicates the regions of the molecule that are involved in charge transfer, which is essential for understanding the reactivity of the compound . The molecular electrostatic potential maps provide insights into the possible sites for electrophilic and nucleophilic attacks . Additionally, the hydrogen-bonding patterns in the crystal structures of these compounds have been elucidated, demonstrating the importance of weak interactions in the solid-state packing of the molecules .

科学研究应用

Heterocyclic Compound Synthesis

Research has shown the significant role of pyrazole derivatives, closely related to 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid, in the synthesis of heterocyclic compounds. Pyrazolines, for instance, serve as crucial intermediates in creating a diverse range of heterocyclic compounds due to their unique reactivity. This versatility facilitates the generation of compounds with potential applications in pharmacology and material science (Gomaa & Ali, 2020). Further, the synthesis and chemistry of structurally unique hexasubstituted pyrazolines have been explored, indicating the breadth of applications for pyrazoline derivatives in creating novel compounds with varied biological and chemical properties (Baumstark et al., 2013).

Chemical Reactivity and Applications

Pyrazole derivatives, related to the compound , have demonstrated significant chemical reactivity, making them valuable in synthesizing various heterocyclic compounds and dyes. This reactivity under mild conditions offers new pathways for creating versatile cynomethylene dyes from a broad range of precursors, showcasing the compound's utility in chemical synthesis and potential applications in developing new materials and dyes (Gomaa & Ali, 2020).

Biomedical Research Implications

Although direct applications in biomedical research concerning 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid are not explicitly documented in the literature provided, the exploration of pyrazole derivatives in various therapeutic areas underscores the potential of this compound class. Pyrazoline derivatives, for example, have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This suggests that further research could explore similar compounds' potential biomedical applications, including 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (Dar & Shamsuzzaman, 2015).

属性

IUPAC Name |

3-(4-chloropyrazol-1-yl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-5(7(11)12)3-10-4-6(8)2-9-10/h2,4-5H,3H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFNSKFMSFIBEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424511 |

Source

|

| Record name | 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid | |

CAS RN |

957301-84-7 |

Source

|

| Record name | 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Fluorophenyl)oxan-4-yl]methanamine](/img/structure/B1309008.png)

![3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1309015.png)

![N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine](/img/structure/B1309020.png)